![molecular formula C17H17NO5S B2861240 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 866042-86-6](/img/structure/B2861240.png)
3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate
カタログ番号:
B2861240
CAS番号:
866042-86-6
分子量:
347.39
InChIキー:
RYQDCXBFQJDPFZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, coumarinyl hydrazide was reacted with carbon disulfide in the presence of ethanolic solution of KOH under reflux conditions to afford corresponding 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .科学的研究の応用
Synthesis and Antimicrobial Applications
- The compound has been utilized in the synthesis of new heterocyclic compounds, notably for antimicrobial applications. Studies have shown the successful synthesis of novel derivatives bearing a sulfonamide moiety, which exhibit promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalytic Applications
- It has been used as a catalyst in the preparation of specific compounds like ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This demonstrates its potential in facilitating chemical reactions under specific conditions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Chemical Properties and Reactions
- Research has also focused on understanding its chemical properties and reactions. For instance, the condensation of related carbamate compounds with various reagents has been studied, providing insights into the synthesis and behavior of these compounds under different conditions (Velikorodov & Imasheva, 2008); (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Environmentally Benign Synthesis
- There has been a focus on developing environmentally benign protocols for the synthesis of medicinally relevant compounds using this chemical. This includes the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes under ambient conditions, demonstrating its utility in sustainable chemistry (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).
Drug Synthesis and Modification
- It's also involved in the synthesis of drugs and their derivatives. For example, its use in the improved synthesis of anti-prostate cancer drug bicalutamide has been documented, showcasing its relevance in pharmaceutical applications (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).
Sensor Development
- The compound is also a key element in the development of chemosensors, particularly for detecting specific ions like Cu2+ and H2PO4−. This demonstrates its application in analytical chemistry and environmental monitoring (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
特性
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-6-8-13(9-7-12)24(20,21)18-17(19)23-16-10-11-22-15-5-3-2-4-14(15)16/h2-9,16H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQDCXBFQJDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pi...
Cat. No.: B2861157
CAS No.: 2377607-20-8
methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazo...
Cat. No.: B2861159
CAS No.: 1298053-47-0
3-Chloroisonicotinic acid hydrazide
Cat. No.: B2861161
CAS No.: 855636-53-2
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-met...
Cat. No.: B2861162
CAS No.: 932458-05-4
顧客に最も人気
Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
Cat. No.: B2861172
CAS No.: 1821022-18-7; 1942858-51-6
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Cat. No.: B2861175
CAS No.: 1228879-37-5; 384338-23-2; 477600-68-3

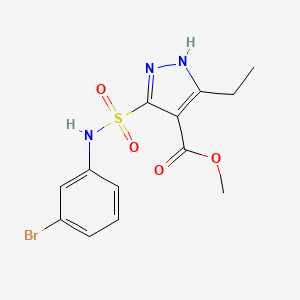

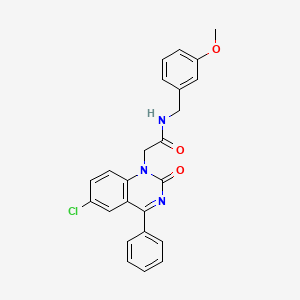
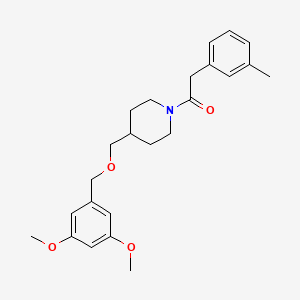
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)

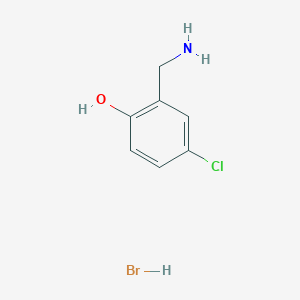
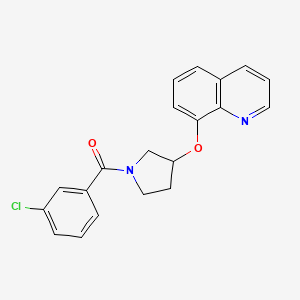

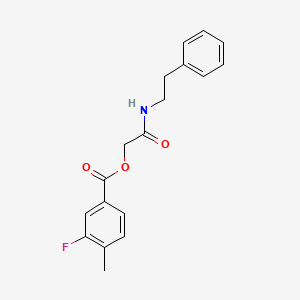
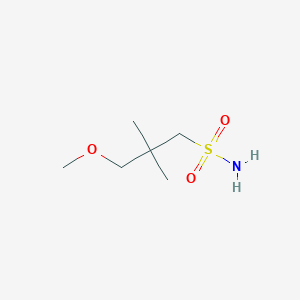
![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)
